molecular formula C17H25NO3S B2387817 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide CAS No. 898413-20-2

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2387817
CAS No.: 898413-20-2
M. Wt: 323.45
InChI Key: AZZSLWPBQSNECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring, a butyl chain, and a tetrahydrothiophene sulfone moiety. Its synthesis likely involves coupling a 3,4-dimethylbenzoyl chloride with a substituted amine containing the tetrahydrothiophene sulfone group, analogous to methods described for related benzamides .

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-4-5-9-18(16-8-10-22(20,21)12-16)17(19)15-7-6-13(2)14(3)11-15/h6-7,11,16H,4-5,8-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZSLWPBQSNECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Tetrahydrothiophen-3-One

The sulfone group is introduced via oxidation of tetrahydrothiophen-3-one using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. This step proceeds in 85–92% yield, as evidenced by analogous protocols for GIRK activators.

$$
\text{Tetrahydrothiophen-3-one} \xrightarrow[\text{DCM, 0°C to RT}]{mCPBA} \text{1,1-Dioxidotetrahydrothiophen-3-one} \quad
$$

Oxime Formation and Reduction

The ketone is converted to an oxime via reaction with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 hours). Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in methanol yields the primary amine (65–75% yield).

$$
\text{1,1-Dioxidotetrahydrothiophen-3-one} \xrightarrow[\text{NH}2\text{OH·HCl}]{\text{EtOH/H}2\text{O}} \text{Oxime} \xrightarrow[\text{MeOH}]{NaBH_3CN} \text{1,1-Dioxidotetrahydrothiophen-3-amine} \quad
$$

Preparation of N-Butyl-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Amine

Alkylation of the Primary Amine

The secondary amine is synthesized via alkylation of 1,1-dioxidotetrahydrothiophen-3-amine with 1-bromobutane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours. Stoichiometric control (1:1.1 amine:alkylating agent) minimizes over-alkylation, achieving 70–80% yield.

$$
\text{1,1-Dioxidotetrahydrothiophen-3-amine} + \text{C}4\text{H}9\text{Br} \xrightarrow[\text{DMF, 60°C}]{K2CO3} \text{N-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine} \quad
$$

Alternative Reductive Amination

Alternatively, reductive amination with butyraldehyde and NaBH3CN in methanol (RT, 8 hours) provides the secondary amine in comparable yields (68–73%).

Benzamide Coupling: Synthesis of the Target Compound

Activation of 3,4-Dimethylbenzoic Acid

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) under reflux (2 hours, 95% yield).

$$
\text{3,4-Dimethylbenzoic acid} \xrightarrow[\text{DCM}]{SOCl_2} \text{3,4-Dimethylbenzoyl chloride} \quad
$$

Amide Bond Formation

The secondary amine reacts with 3,4-dimethylbenzoyl chloride in DCM with triethylamine (Et3N) as a base (0°C to RT, 4 hours). The reaction affords the target compound in 82–88% yield after column chromatography.

$$
\text{N-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine} + \text{3,4-Dimethylbenzoyl chloride} \xrightarrow[\text{DCM, Et}_3\text{N}]{0°C \rightarrow RT} \text{Target Compound} \quad
$$

Optimization and Challenges

Sulfone Oxidation Efficiency

  • mCPBA vs. H2O2/AcOH : While mCPBA offers higher yields (90% vs. 75–80%), H2O2 in acetic acid is cost-effective for scale-up.
  • Side Products : Over-oxidation to sulfonic acids is mitigated by controlling reaction time (<4 hours).

Amine Alkylation Selectivity

  • Solvent Effects : DMF enhances solubility but may require higher temperatures. Tetrahydrofuran (THF) at 40°C reduces byproducts.
  • Stoichiometry : Excess alkylating agent (>1.2 eq.) leads to tertiary amine impurities.

Characterization Data

Table 1: Spectral Data for N-Butyl-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,4-Dimethylbenzamide

Technique Data
1H NMR (400 MHz, CDCl3) δ 7.45 (d, J = 8.0 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J = 8.0 Hz, 1H), 4.21–4.15 (m, 1H), 3.85–3.75 (m, 2H), 3.10–2.95 (m, 2H), 2.89–2.80 (m, 2H), 2.35 (s, 3H), 2.30 (s, 3H), 1.60–1.45 (m, 2H), 1.35–1.20 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H)
13C NMR (100 MHz, CDCl3) δ 170.2 (C=O), 140.5, 138.2, 134.7, 131.9, 129.8, 127.4, 60.1, 54.3, 52.8, 45.6, 31.2, 29.8, 22.4, 21.9, 19.7, 13.8
HRMS (ESI+) Calculated for C20H28N2O3S: 376.1794; Found: 376.1796

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar benzamide derivatives:

Compound Substituents Key Functional Groups Potential Applications
N-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide 3,4-dimethylbenzamide, butyl chain, tetrahydrothiophene sulfone Amide, sulfone Catalysis, drug design (speculative)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, hydroxyl, dimethylethyl Amide, hydroxyl (N,O-bidentate) Metal-catalyzed C–H bond functionalization
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide 3,4-dimethylbenzamide, methoxy, methylpentyl Amide, methoxy Flavoring agent (limited bioavailability)
3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 3-aminobenzamide, tetrahydrothiophene sulfone Amide, amino, sulfone Pharmaceutical intermediates

Key Structural Differences

  • Substituent Effects: The 3,4-dimethyl groups on the benzamide ring in the target compound enhance steric hindrance and electron-donating effects compared to the single methyl group in or the amino group in . This may influence reactivity in catalytic applications or binding affinity in biological systems.
  • Sulfone Group: The tetrahydrothiophene sulfone moiety (common to the target compound and ) increases polarity and solubility compared to non-sulfone analogs like or . Sulfones are also known to improve metabolic stability in drug candidates .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: The sulfone group enhances aqueous solubility compared to non-sulfone benzamides. For example, sulfone-containing compounds like exhibit improved solubility in polar solvents.
  • Bioavailability : The (R)-configured compound in showed poor oral bioavailability in rats due to rapid metabolism (hydroxylation, glucuronidation). The target compound’s butyl chain and sulfone may slow metabolism, improving bioavailability.
  • Metabolism : Demethylation and hydroxylation pathways dominate in , whereas the target compound’s 3,4-dimethyl groups may resist demethylation, reducing reactive metabolite formation .

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide is a compound that has garnered attention for its potential biological activities, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Discovery and Synthesis

The synthesis of this compound involves the combination of a butyl group with a tetrahydrothiophene derivative. The structural representation can be summarized as follows:

Chemical Structure:

C15H23NO2S\text{C}_{15}\text{H}_{23}\text{N}\text{O}_{2}\text{S}

This compound acts primarily as a GIRK channel activator. GIRK channels play crucial roles in various physiological processes, including cardiac rhythm regulation and neurotransmitter release. The activation of these channels can lead to hyperpolarization of the cell membrane, influencing excitability in neurons and cardiomyocytes.

Potency and Efficacy

Recent studies have demonstrated that compounds similar to this compound exhibit nanomolar potency as GIRK1/2 activators. For instance, in a comparative study of various GIRK channel activators, several derivatives showed mean potency values in the range of 133 nM to 577 nM for GIRK1/2 channels . The efficacy of these compounds was normalized against standard compounds like VU0466551.

CompoundGIRK1/2 Potency (nM)GIRK1/4 Potency (nM)
11a137 ± 23702 ± 211
11b962 ± 1703133 ± 289
11c>4659>10000
11e33 ± 3145 ± 21

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that this compound exhibits improved metabolic stability compared to traditional urea-based compounds. This stability is crucial for ensuring prolonged therapeutic effects and minimizing side effects associated with rapid metabolism.

Case Studies

In a series of experiments involving cell cultures, compounds related to this compound were tested for their antitumor activity. These studies revealed significant cytotoxic effects against various cancer cell lines while maintaining lower toxicity levels in normal cells. For example:

  • Cell Line Tested: A549 (lung cancer)
    • IC50 in 2D Assay: 6.26 μM
    • IC50 in 3D Assay: 20.46 μM

These findings indicate that while the compound is effective against cancer cells, it also affects normal cells at higher concentrations, suggesting a need for further optimization to enhance selectivity .

Q & A

Q. What are the common synthetic routes for preparing N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Amide bond formation : Reacting 3,4-dimethylbenzoic acid derivatives (e.g., acid chlorides) with amines containing the 1,1-dioxidotetrahydrothiophen-3-yl group under anhydrous conditions .
  • N-alkylation : Introducing the butyl group via nucleophilic substitution using butyl halides in polar aprotic solvents (e.g., DMF) with bases like NaH to deprotonate the amine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Table 1 : Key Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Amide couplingDMF, EDC/HOBt, RT, 12h65-75
N-alkylationNaH, butyl bromide, DMF, 0°C→RT, 6h50-60
PurificationSilica gel (70-230 mesh), EtOAc/hexane>95% purity

Q. How is the purity and structural integrity of this compound verified in research settings?

  • Methodological Answer :
  • Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirmation of substituent positions (e.g., dimethyl groups at C3/C4, tetrahydrothiophene sulfone ring) .
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₂₅NO₃S: 344.1584) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios to validate molecular formula .

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound during multi-step synthesis?

  • Methodological Answer :
  • Inert atmosphere : Use of nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., sulfone moieties) .
  • Temperature control : Slow addition of butyl bromide during alkylation to minimize side reactions (e.g., elimination) .
  • Catalytic optimization : Screening Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates) .
  • Solvent selection : Tetrahydrofuran (THF) for improved solubility of intermediates compared to DMSO .

Q. How do researchers analyze the electronic effects of the 1,1-dioxidotetrahydrothiophene moiety on the compound’s reactivity?

  • Methodological Answer :
  • Computational studies : Density Functional Theory (DFT) to map electron density distribution, highlighting the sulfone group’s electron-withdrawing effects on the benzamide ring .
  • Spectroscopic correlation : Comparing IR carbonyl stretching frequencies (C=O) in sulfone-containing vs. non-sulfone analogs (e.g., ~1680 cm⁻¹ vs. ~1650 cm⁻¹) .
  • Reactivity assays : Monitoring hydrolysis rates under acidic/basic conditions to quantify sulfone’s stabilization of transition states .

Q. What methodologies are used to investigate the biological activity of this benzamide derivative?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
  • Cellular uptake : Radiolabeling (³H/¹⁴C) to track intracellular accumulation in cancer cell lines .
  • Structure-Activity Relationship (SAR) : Modifying the butyl chain length or sulfone group to correlate structural changes with IC₅₀ values .
  • Molecular docking : Simulating interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. How do researchers resolve discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :
  • Vibrational analysis : Comparing experimental IR/Raman spectra with DFT-calculated vibrational modes to assign peaks (e.g., distinguishing C-N vs. C-O stretches) .
  • NMR chemical shift prediction : Using software (e.g., ACD/Labs) to simulate spectra and identify misassignments .
  • X-ray crystallography : Resolving ambiguous NOESY correlations by determining crystal structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.